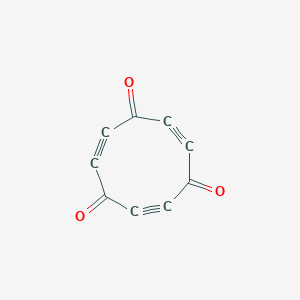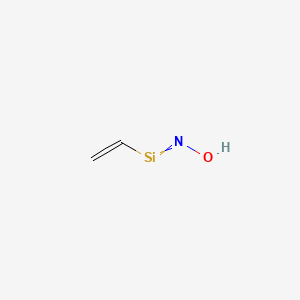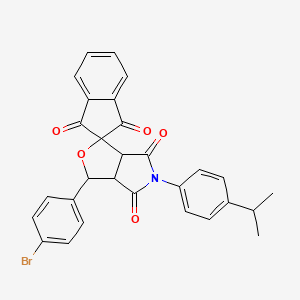![molecular formula C23H14IN3O5 B12640327 Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure, which is further substituted with an iodo group and a nitrophenyl ethenyl group. The unique structural features of this compound make it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazolinone core, followed by the introduction of the iodo group and the nitrophenyl ethenyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodo and nitrophenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- can be compared with other quinazolinone derivatives, such as:
Benzoic acid, 4-iodo-: A simpler derivative with only an iodo group substitution.
Benzoic acid, 2-iodo-: Another derivative with the iodo group in a different position.
Benzoic acid, 4-nitro-: A derivative with a nitro group substitution. The uniqueness of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to its simpler counterparts
Propriétés
Formule moléculaire |
C23H14IN3O5 |
|---|---|
Poids moléculaire |
539.3 g/mol |
Nom IUPAC |
4-[6-iodo-2-[2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H14IN3O5/c24-16-6-11-20-19(13-16)22(28)26(17-9-4-15(5-10-17)23(29)30)21(25-20)12-3-14-1-7-18(8-2-14)27(31)32/h1-13H,(H,29,30) |
Clé InChI |
MILASULEORRJGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)


![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)

![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)



![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
